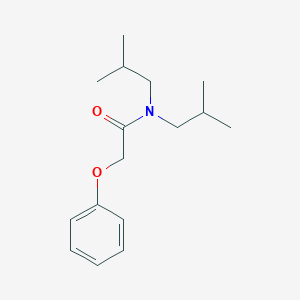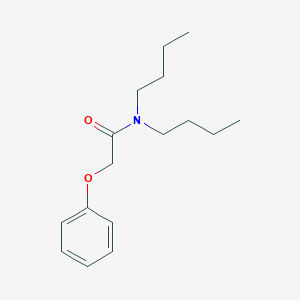![molecular formula C17H21N5O3 B263198 1-{4-[(4-Amino-6-morpholino-1,3,5-triazin-2-yl)methoxy]phenyl}-1-propanone](/img/structure/B263198.png)
1-{4-[(4-Amino-6-morpholino-1,3,5-triazin-2-yl)methoxy]phenyl}-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{4-[(4-Amino-6-morpholino-1,3,5-triazin-2-yl)methoxy]phenyl}-1-propanone, also known as AMPK activator, is a chemical compound that has been widely studied for its potential therapeutic applications. This molecule is a potent activator of the AMP-activated protein kinase (AMPK), which is a key regulator of cellular energy homeostasis.
Wirkmechanismus
1-{4-[(4-Amino-6-morpholino-1,3,5-triazin-2-yl)methoxy]phenyl}-1-propanone activator activates this compound by increasing the phosphorylation of its alpha subunit. This leads to the activation of downstream signaling pathways that regulate cellular energy metabolism. This compound activator also inhibits the activity of acetyl-CoA carboxylase (ACC), which is a key enzyme involved in fatty acid synthesis. This leads to a decrease in fatty acid synthesis and an increase in fatty acid oxidation, which contributes to the anti-inflammatory and anti-cancer properties of this compound activator.
Biochemical and Physiological Effects:
This compound activator has been found to have several biochemical and physiological effects. It has been shown to increase glucose uptake and insulin sensitivity, reduce inflammation, inhibit fatty acid synthesis, and induce apoptosis in cancer cells. This compound activator also improves mitochondrial function and reduces oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
1-{4-[(4-Amino-6-morpholino-1,3,5-triazin-2-yl)methoxy]phenyl}-1-propanone activator has several advantages for lab experiments. It is a potent and specific activator of this compound, which makes it a useful tool for studying the role of this compound in cellular energy metabolism. However, there are also some limitations to using this compound activator in lab experiments. It has a short half-life and is rapidly metabolized, which makes it difficult to maintain a consistent concentration over time. Additionally, this compound activator can be toxic at high concentrations, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on 1-{4-[(4-Amino-6-morpholino-1,3,5-triazin-2-yl)methoxy]phenyl}-1-propanone activator. One area of research is the development of more potent and specific this compound activators that can be used in clinical settings. Another area of research is the identification of new downstream targets of this compound, which could lead to the development of new therapies for metabolic disorders and cancer. Additionally, research is needed to better understand the mechanisms underlying the anti-inflammatory and anti-cancer properties of this compound activator, which could lead to the development of new treatments for these diseases.
Synthesemethoden
The synthesis of 1-{4-[(4-Amino-6-morpholino-1,3,5-triazin-2-yl)methoxy]phenyl}-1-propanone activator involves the reaction of 4-(4-aminophenyl)-6-morpholino-1,3,5-triazin-2-yl chloride with 4-hydroxyphenylpropan-1-one in the presence of a base, such as potassium carbonate. The reaction yields this compound, which is the this compound activator.
Wissenschaftliche Forschungsanwendungen
1-{4-[(4-Amino-6-morpholino-1,3,5-triazin-2-yl)methoxy]phenyl}-1-propanone activator has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-diabetic, and anti-cancer properties. This compound activator has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It also improves glucose uptake and insulin sensitivity, which makes it a potential treatment for type 2 diabetes. Furthermore, this compound activator has been found to inhibit the growth of cancer cells and induce apoptosis.
Eigenschaften
Molekularformel |
C17H21N5O3 |
|---|---|
Molekulargewicht |
343.4 g/mol |
IUPAC-Name |
1-[4-[(4-amino-6-morpholin-4-yl-1,3,5-triazin-2-yl)methoxy]phenyl]propan-1-one |
InChI |
InChI=1S/C17H21N5O3/c1-2-14(23)12-3-5-13(6-4-12)25-11-15-19-16(18)21-17(20-15)22-7-9-24-10-8-22/h3-6H,2,7-11H2,1H3,(H2,18,19,20,21) |
InChI-Schlüssel |
AZMWGTVWXKWZLO-UHFFFAOYSA-N |
SMILES |
CCC(=O)C1=CC=C(C=C1)OCC2=NC(=NC(=N2)N)N3CCOCC3 |
Kanonische SMILES |
CCC(=O)C1=CC=C(C=C1)OCC2=NC(=NC(=N2)N3CCOCC3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]quinazolin-4(3H)-one](/img/structure/B263127.png)

![N~1~-cyclopropyl-2-{[4-(dimethylamino)benzoyl]amino}benzamide](/img/structure/B263130.png)

![5-methyl-N~3~-{4-[(2,3,4-trimethoxybenzoyl)amino]phenyl}-3-furamide](/img/structure/B263133.png)
![4-(dimethylamino)-N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B263134.png)
![3-ethyl-2-{[(5,6,7-triethoxy-3-oxo-1,3-dihydro-4-isobenzofuranyl)methyl]sulfanyl}-4(3H)-quinazolinone](/img/structure/B263138.png)
![Methyl 2-[(2-{[(4-chloro-1-hydroxy-2-naphthyl)methyl]amino}-2-oxoethyl)sulfanyl]benzoate](/img/structure/B263143.png)
![Methyl 2-{[(4-amino-6-piperidino-1,3,5-triazin-2-yl)methyl]sulfanyl}benzoate](/img/structure/B263146.png)